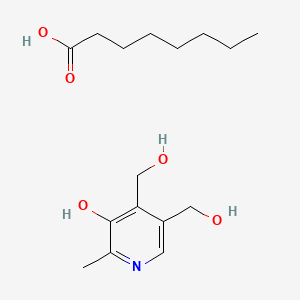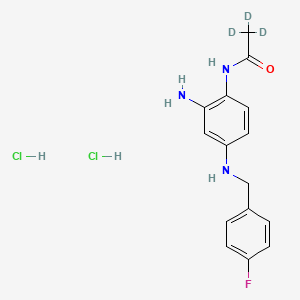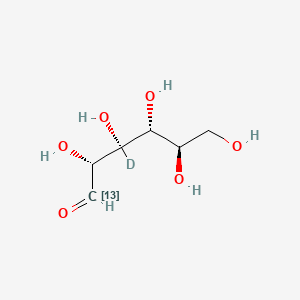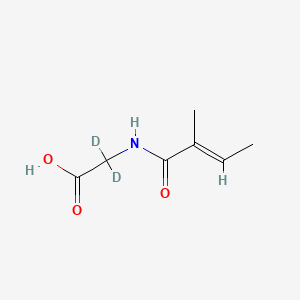
n-Tigloylglycine-2,2-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Tigloylglycine-2,2-d2 is a deuterium-labeled derivative of n-Tigloylglycine. This compound is used primarily in scientific research, particularly in the fields of chemistry and biochemistry. The incorporation of deuterium, a stable isotope of hydrogen, allows for the tracing and quantification of the compound during various experimental processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Tigloylglycine-2,2-d2 involves the deuteration of n-TigloylglycineThe reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to achieve high purity and yield. The use of specialized equipment and techniques ensures the consistent production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
n-Tigloylglycine-2,2-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, including temperature, solvent, and pH .
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
n-Tigloylglycine-2,2-d2 has several scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of n-Tigloylglycine-2,2-d2 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms allow for the tracking of the compound through various metabolic and chemical processes. This helps in understanding the molecular targets and pathways involved in these processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-Tigloylglycine: The non-deuterated form of the compound.
Tiglylglycine: Another derivative with similar structural features.
Tigloylaminoacetic Acid: A related compound with slight structural variations.
Uniqueness
n-Tigloylglycine-2,2-d2 is unique due to the presence of deuterium atoms, which provide distinct advantages in tracing and quantification during experimental studies. This makes it particularly valuable in research applications where precise tracking of the compound is essential .
Eigenschaften
Molekularformel |
C7H11NO3 |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
2,2-dideuterio-2-[[(E)-2-methylbut-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C7H11NO3/c1-3-5(2)7(11)8-4-6(9)10/h3H,4H2,1-2H3,(H,8,11)(H,9,10)/b5-3+/i4D2 |
InChI-Schlüssel |
WRUSVQOKJIDBLP-YZOIYXFKSA-N |
Isomerische SMILES |
[2H]C([2H])(C(=O)O)NC(=O)/C(=C/C)/C |
Kanonische SMILES |
CC=C(C)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide](/img/structure/B12407624.png)


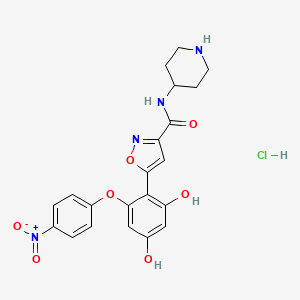
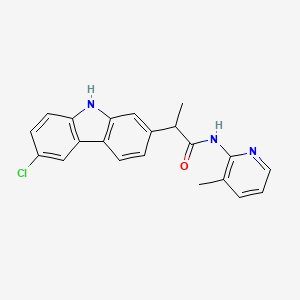
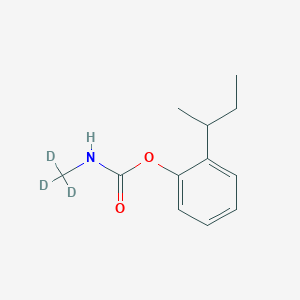
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12407649.png)


![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)
